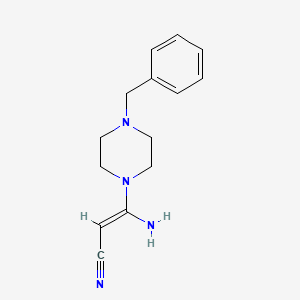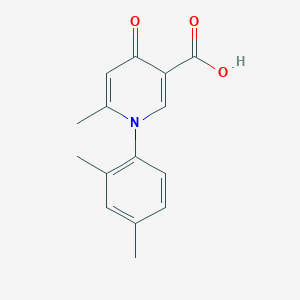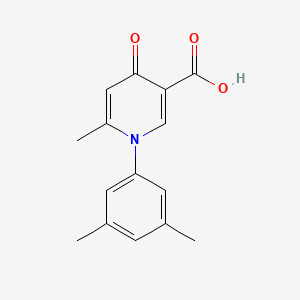![molecular formula C19H16ClN3O2 B3037428 4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478040-33-4](/img/structure/B3037428.png)
4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxamide group, a chlorophenyl group, and a pyridinylmethyl group. The exact arrangement of these groups in three-dimensional space would depend on the specific stereochemistry of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (353.8 g/mol) and molecular formula (C19H16ClN3O2). Other properties such as melting point, boiling point, and density were not specified in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
This compound has been utilized in the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives. These derivatives exhibit significant in vitro cytotoxicity against various cancer cell lines, suggesting potential anticancer applications. The synthesis process involves the reaction of different chloroacetamide reagents and demonstrates good inhibitory activity, particularly in products containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).
Antimicrobial Activities
Several compounds synthesized using this chemical as a precursor have been evaluated for antimicrobial activities. These compounds have shown significant inhibition against bacterial and fungal growth, comparing favorably against standard drugs. This indicates potential use in developing new antimicrobial agents (Akbari et al., 2008).
Synthesis of N-(aminoalkyl) Derivatives
A series of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides derived from this compound have been synthesized and evaluated as cytostatic agents. This demonstrates its utility in creating new compounds with potential medicinal applications, particularly in cancer treatment (Bielawski et al., 1993).
Design and Synthesis for Antitubercular and Antibacterial Activities
Novel derivatives of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine, synthesized from this chemical, have shown potent antitubercular and antibacterial activity. They offer a new avenue for the development of drugs against tuberculosis and bacterial infections (Bodige et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-5-3-13(4-6-16)8-18(24)15-9-17(22-12-15)19(25)23-11-14-2-1-7-21-10-14/h1-7,9-10,12,22H,8,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFBYGLMIZPMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=CN2)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143093 | |
| Record name | 4-[2-(4-Chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
CAS RN |
478040-33-4 | |
| Record name | 4-[2-(4-Chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478040-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(4-Chlorophenyl)acetyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3037347.png)
![2,2-Dimethyl-5-({[3-(trifluoromethyl)benzyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3037348.png)
![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)benzenecarboxamide](/img/structure/B3037350.png)
![4-chloro-N'-[2-(trifluoromethyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B3037351.png)

![3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B3037355.png)

![2-[(6,7-Dimethoxy-4-quinazolinyl)amino]-1-(2-naphthyl)-1-ethanol](/img/structure/B3037358.png)
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 2,5-dichlorophenyl ether](/img/structure/B3037360.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3037363.png)

![Benzyl 4-[(2-methoxy-2-oxoethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3037367.png)